Foslinanib

Description

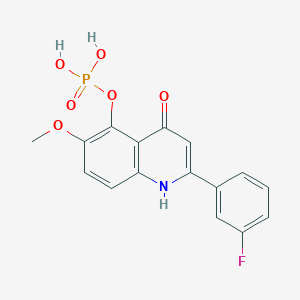

Structure

3D Structure

Properties

CAS No. |

1256037-60-1 |

|---|---|

Molecular Formula |

C16H13FNO6P |

Molecular Weight |

365.25 g/mol |

IUPAC Name |

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate |

InChI |

InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22) |

InChI Key |

ZDWFMAHQGDEALT-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Foslinanib; Foslinanibum |

Origin of Product |

United States |

Foundational & Exploratory

Foslinanib's Mechanism of Action in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslinanib (CVM-1118) is an orally bioavailable small molecule demonstrating a multifaceted mechanism of action against cancer cells. Its primary molecular target is the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). By inhibiting TRAP1, this compound triggers a cascade of downstream effects, including the induction of mitochondrial apoptosis, suppression of tumor cell growth, and a novel activity in the inhibition of vasculogenic mimicry (VM). This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: TRAP1 Inhibition

This compound is a prodrug that is rapidly and completely metabolized to its active form, CVM-1125, via dephosphorylation[1]. CVM-1125 directly targets and binds to TRAP1, a mitochondrial chaperone that is overexpressed in many human cancers and is associated with tumor progression and poor survival[1].

The binding of CVM-1125 to TRAP1 leads to the degradation of the TRAP1 protein through the lysosomal pathway[1]. This targeted inhibition of TRAP1 disrupts its critical functions in maintaining mitochondrial homeostasis and protecting cancer cells from stress, thereby initiating a series of anti-cancer effects.

Signaling Pathway of this compound's Core Mechanism

The following diagram illustrates the central mechanism of this compound, starting from its conversion to the active metabolite CVM-1125 and its subsequent interaction with TRAP1.

Downstream Anti-Cancer Effects

The inhibition of TRAP1 by this compound instigates three primary anti-cancer activities: induction of apoptosis, inhibition of vasculogenic mimicry, and cell cycle arrest.

Induction of Mitochondrial Apoptosis

By disrupting TRAP1 function, this compound compromises mitochondrial integrity, leading to the activation of the intrinsic apoptotic pathway. This is a key mechanism for its cytotoxic effects in cancer cells[1].

Inhibition of Vasculogenic Mimicry

This compound is a first-in-class drug candidate that targets vasculogenic mimicry (VM), a process where aggressive cancer cells form their own vascular networks, contributing to metastasis and resistance to anti-angiogenic therapies[2][3]. TRAP1 inhibition by this compound leads to a reduction in cellular succinate (B1194679) levels, which in turn destabilizes the hypoxia-inducible factor 1-alpha (HIF-1α)[1]. The destabilization of HIF-1α suppresses the expression of genes critical for VM formation[1].

The signaling cascade for the inhibition of vasculogenic mimicry is depicted below:

Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting their proliferation[1]. This effect contributes to the overall anti-tumor activity of the compound.

Quantitative Data Summary

In Vitro Cytotoxicity of CVM-1125

The active metabolite of this compound, CVM-1125, has demonstrated potent growth inhibitory and cytotoxic effects across a wide range of human cancer cell lines in the NCI-60 screen. In 87% of the tested cell lines, the GI50 (concentration for 50% growth inhibition) was less than 100 nM[1].

Table 1: Growth Inhibition (GI50) of CVM-1125 in Selected NCI-60 Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | <10 |

| K-562 | Leukemia | 12 |

| MOLT-4 | Leukemia | <10 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 20 |

| NCI-H460 | Non-Small Cell Lung | 15 |

| Colon Cancer | ||

| COLO 205 | Colon | 13 |

| HCT-116 | Colon | 14 |

| HT29 | Colon | 16 |

| CNS Cancer | ||

| SF-295 | CNS | 13 |

| U251 | CNS | 16 |

| Melanoma | ||

| MALME-3M | Melanoma | <10 |

| SK-MEL-28 | Melanoma | 14 |

| Ovarian Cancer | ||

| OVCAR-3 | Ovarian | 18 |

| OVCAR-8 | Ovarian | 20 |

| Renal Cancer | ||

| 786-0 | Renal | 17 |

| A498 | Renal | 19 |

| Prostate Cancer | ||

| PC-3 | Prostate | 19 |

| DU-145 | Prostate | 22 |

| Breast Cancer | ||

| MCF7 | Breast | 21 |

| MDA-MB-231/ATCC | Breast | 23 |

Note: Data extracted from the supplementary materials of Shen et al., Pathology & Oncology Research, 2023.[4]

Cell Cycle Analysis

Treatment of HT-29 colon cancer cells with this compound for 48 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G1 phase[1].

Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |

| Control | 51.93 | 23.35 | 23.36 | 1.06 |

| This compound (100 nM) | 16.27 | 25.15 | 31.62 | 26.96 |

| This compound (300 nM) | 1.58 | 10.35 | 65.61 | 22.46 |

Data from Shen et al., Pathology & Oncology Research, 2023.[1]

Clinical Efficacy

This compound is currently in Phase II clinical development for advanced neuroendocrine tumors (NET) and in combination with nivolumab (B1139203) for advanced hepatocellular carcinoma (HCC).

Table 3: Phase II Clinical Trial Results for this compound (CVM-1118)

| Indication | Clinical Trial | Treatment | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| Advanced Neuroendocrine Tumors (NET) | NCT03600233 | This compound Monotherapy | 35 | 4.8% (1 Partial Response) | 66.7% | 10.5 months |

| Advanced Hepatocellular Carcinoma (HCC) | NCT05257590 | This compound + Nivolumab | 31 | 19.4% (2 Complete Responses, 4 Partial Responses) | 54.8% | 3.53 months |

Data for NET from TaiRx, Inc. press release, September 2024 and for HCC from ASCO Meeting Abstract, May 2024.[4][5]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Workflow Diagram:

Detailed Methodology:

-

Cell Seeding: Plate cells in 96-well microtiter plates at the optimal density and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat cells with a range of concentrations of this compound (or CVM-1125) and a vehicle control.

-

Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization and Measurement: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at approximately 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Vasculogenic Mimicry Assay (Matrigel Tube Formation Assay)

This in vitro assay assesses the ability of cancer cells to form capillary-like structures on a basement membrane matrix.

Detailed Methodology:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Incubation: Seed the cells onto the solidified Matrigel and incubate at 37°C.

-

Imaging and Quantification: Monitor the formation of tube-like structures at various time points (e.g., 6-24 hours) using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and branching points.

Potential Biomarkers and Resistance

Preclinical studies have identified potential pharmacogenomic biomarkers that may predict sensitivity to this compound. Loss-of-function mutations in the tumor suppressor genes STK11 and NF2 have been associated with increased sensitivity to the drug[1]. These findings suggest that patients with tumors harboring these mutations may derive greater benefit from this compound treatment. The mechanism is thought to involve the mTOR and PI3K-AKT signaling pathways, which are downstream of TRAP1[1].

The development of resistance to this compound has not yet been extensively studied. However, as with other targeted therapies, potential resistance mechanisms could involve mutations in the TRAP1 binding site, upregulation of alternative survival pathways, or alterations in drug efflux pumps.

Conclusion

This compound represents a promising novel anti-cancer agent with a unique mechanism of action centered on the inhibition of the mitochondrial chaperone TRAP1. Its ability to induce apoptosis, inhibit vasculogenic mimicry, and cause cell cycle arrest provides a strong rationale for its continued clinical development. The identification of potential predictive biomarkers may further refine patient selection and enhance the therapeutic efficacy of this compound in various cancer types. Further research is warranted to fully elucidate potential resistance mechanisms and to explore the full therapeutic potential of this first-in-class TRAP1 inhibitor.

References

- 1. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taiwan-healthcare.org [taiwan-healthcare.org]

- 3. Ovarian cancer pathology characteristics as predictors of variant pathogenicity in BRCA1 and BRCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taiwan-healthcare.org [taiwan-healthcare.org]

- 5. ascopubs.org [ascopubs.org]

The Core Interaction: A Technical Guide to CVM-1118 and the TRAP1 Protein

This technical guide provides an in-depth analysis of the molecular interactions between the investigational anti-cancer agent CVM-1118 and its direct cellular target, the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the binding kinetics, mechanism of action, and the experimental methodologies used to elucidate this critical interaction.

Introduction to CVM-1118 and TRAP1

CVM-1118 (foslinanib) is a novel 2-phenyl-4-quinolone derivative under development as an oral anti-cancer drug.[1] In the body, this phosphoric ester prodrug is rapidly and completely metabolized into its active form, CVM-1125, through dephosphorylation following either intravenous or oral administration.[1] CVM-1125 has demonstrated potent growth inhibitory and cytotoxic effects across a wide range of human cancer cell lines at nanomolar concentrations.[2]

TRAP1, also known as Heat Shock Protein 75 (Hsp75), is a member of the Hsp90 family of molecular chaperones predominantly located in the mitochondrial matrix.[3][4] It plays a crucial role in maintaining mitochondrial integrity, protecting cells from oxidative stress and apoptosis.[3][5] TRAP1 is highly expressed in numerous human tumors, where it contributes to metabolic reprogramming, favoring a phenotype conducive to tumor growth and survival.[3][6] Its overexpression is often correlated with poor prognosis and drug resistance in various cancers.[1][6]

Quantitative Analysis of the CVM-1125 and TRAP1 Interaction

The direct binding of CVM-1125 to TRAP1 has been quantitatively characterized, establishing a strong and specific interaction. This binding is central to the mechanism of action of CVM-1118.

| Parameter | Value | Method | Source |

| Dissociation Constant (KD) | 6.7 x 10-8 M | Surface Plasmon Resonance (SPR) | [7] |

| Growth Inhibition (GI50) | < 100 nM (in 87% of NCI 60 cell lines) | NCI 60 Screen | [1] |

The Molecular Mechanism of Action

The interaction between CVM-1125 and TRAP1 initiates a cascade of events within the cancer cell, ultimately leading to apoptosis and the inhibition of tumor-promoting processes like vasculogenic mimicry (VM).[1][2]

Upon binding to the N-terminal domain of TRAP1, CVM-1125 induces the lysosomal degradation of the TRAP1 protein.[1][7] This reduction in TRAP1 levels disrupts its normal function, which includes the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[8] The resulting increase in SDH activity leads to a reduction in cellular succinate levels.[2][8] This decrease in succinate causes the destabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor for tumor survival and angiogenesis.[2][8] The downstream effects include the induction of mitochondrial apoptosis and the suppression of VM formation.[1][9]

Signaling Pathway of CVM-1118 Action

Caption: CVM-1118 signaling pathway targeting TRAP1.

Experimental Protocols

The identification and characterization of the CVM-1118 and TRAP1 interaction were achieved through a series of key experiments.

Identification of TRAP1 as a Binding Target

Nematic Protein Organization Technique (NPOT): This technique was employed to identify the cellular binding targets of CVM-1125.[1][2] NPOT is a target identification method that utilizes the principle of liquid crystal-based biosensors to detect protein-small molecule interactions without the need for labeling. The assay involves immobilizing a library of proteins and then introducing the small molecule of interest. A change in the orientation of the liquid crystals upon binding indicates an interaction.

Confirmation and Quantitative Analysis of Binding

Surface Plasmon Resonance (SPR): SPR was used to validate the interaction between CVM-1125 and TRAP1 and to determine the binding affinity.[1][7] In this assay, one molecule (e.g., TRAP1) is immobilized on a sensor chip, and its binding partner (CVM-1125) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the calculation of association and dissociation rate constants, and subsequently the dissociation constant (KD).

In Silico Modeling of the Interaction

In Silico Docking Analysis: Computational docking studies were performed to predict the binding mode of CVM-1125 to the TRAP1 protein.[7] This analysis revealed that CVM-1125 interacts with the N-terminal domain of TRAP1, with a hydrogen bond formed between the fluorophenyl ring of CVM-1125 and the amino acid residue Trp231.[7] The interaction pocket was identified to comprise 11 amino acids within a 10 Å distance of CVM-1125.[7]

Experimental Workflow for Target Identification and Validation

References

- 1. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 4. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathology & Oncology Research | CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [por-journal.com]

- 8. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Role of Foslinanib in Inhibiting Vasculogenic Mimicry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo, matrix-rich vascular networks, contributing to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies. Foslinanib (CVM-1118), a novel orally bioavailable small molecule, has emerged as a promising therapeutic agent that actively inhibits VM. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the intricate signaling pathways that govern VM. We present available quantitative data, detailed experimental protocols for assessing VM, and visualizations of the key signaling cascades to offer a comprehensive resource for researchers and drug development professionals in oncology.

Introduction to Vasculogenic Mimicry

Vasculogenic mimicry is a hallmark of aggressive cancers, including melanoma, glioblastoma, and various carcinomas.[1] Unlike angiogenesis, which involves the sprouting of new blood vessels from pre-existing endothelium, VM is characterized by the remarkable plasticity of cancer cells to mimic endothelial cells and form perfusable, vessel-like structures.[1][2] The presence of VM is often correlated with poor patient prognosis, increased tumor metastasis, and resistance to therapies targeting vascular endothelial growth factor (VEGF).[3]

Key molecular players in VM include vascular endothelial (VE)-cadherin, Ephrin type-A receptor 2 (EphA2), focal adhesion kinase (FAK), matrix metalloproteinases (MMPs), and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][4][5][6] These molecules and pathways contribute to the endothelial-like phenotype, cellular remodeling, and matrix deposition necessary for the formation of VM networks.

This compound (CVM-1118): An Overview

This compound is a synthetic 2-phenyl-4-quinolone derivative that has demonstrated potent anti-cancer and anti-vasculogenic mimicry activities.[7][8][9] It is a phosphoric ester prodrug that is rapidly and completely metabolized to its active form, CVM-1125, following oral administration.[8] this compound is currently undergoing Phase 2a clinical trials for the treatment of advanced neuroendocrine tumors and hepatocellular carcinoma.[7][9][10][11]

Mechanism of Action: Inhibition of the TRAP1/HIF-1α Axis

The primary mechanism by which this compound inhibits vasculogenic mimicry involves the targeting of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[7][8][12]

The active metabolite of this compound, CVM-1125, directly binds to TRAP1, a mitochondrial chaperone protein that is frequently overexpressed in cancer cells.[7][8] This binding leads to a reduction in the protein levels of TRAP1.[7][8] The downregulation of TRAP1 disrupts its downstream signaling, resulting in two key events:

-

Reduction of Cellular Succinate Levels: The disruption of TRAP1 function leads to decreased levels of cellular succinate.[7][8]

-

Destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): The reduction in TRAP1-mediated signaling leads to the destabilization of HIF-1α, a critical transcription factor in the cellular response to hypoxia and a key driver of VM.[5][7][8]

By destabilizing HIF-1α, this compound effectively suppresses the expression of genes associated with VM, such as VEGFA, VEGFR1, and EphA2, thereby inhibiting the formation of vessel-like networks by tumor cells.[13] In addition to its anti-VM effects, the targeting of TRAP1 by this compound also induces mitochondrial apoptosis and suppresses overall tumor cell growth.[7][8][12]

Signaling Pathways in Vasculogenic Mimicry and this compound's Point of Intervention

The formation of vasculogenic mimicry is a complex process orchestrated by a network of interconnected signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of VM, influencing cell survival, proliferation, and the expression of endothelial-associated markers.[4][14][15] Another critical pathway involves Focal Adhesion Kinase (FAK), which plays a pivotal role in cell motility, invasion, and the remodeling of the extracellular matrix through the activation of MMPs.[1][16][17] VE-cadherin, a key component of cell-cell junctions, is aberrantly expressed in aggressive tumor cells and is essential for the formation of stable VM networks.[18][19][20]

This compound's mechanism of action, through the inhibition of the TRAP1/HIF-1α axis, intersects with these pathways by downregulating the expression of key VM-associated genes that are often downstream targets of these signaling cascades.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound (CVM-1118).

Table 1: Preclinical Activity of CVM-1125 (Active Metabolite of this compound)

| Parameter | Value | Cell Lines/Model | Reference |

| In Vitro Growth Inhibition (GI50) | < 100 nM | 87% of NCI 60 cell lines | [7][8] |

| In Vivo VM Inhibition | Demonstrated | HCT-116 colorectal cancer xenograft | [8] |

Table 2: Clinical Trial Data for this compound (CVM-1118)

| Trial Phase | Indication | Parameter | Value | Reference |

| Phase 2a | Advanced Neuroendocrine Tumors | Median Progression-Free Survival (PFS) | 6.9 months | [11][13] |

Experimental Protocols for Vasculogenic Mimicry Assays

The following is a detailed, representative protocol for an in vitro vasculogenic mimicry assay using a Matrigel-based tube formation model. This method is commonly used to assess the VM potential of cancer cells and to evaluate the efficacy of inhibitory compounds like this compound.

In Vitro Vasculogenic Mimicry Tube Formation Assay

Objective: To quantitatively assess the ability of aggressive cancer cells to form tubular networks on a basement membrane matrix and to measure the inhibitory effect of this compound.

Materials:

-

Aggressive cancer cell line known to exhibit VM (e.g., MDA-MB-231, U87, HCT-116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Matrigel® Basement Membrane Matrix (or equivalent)

-

96-well cell culture plates

-

This compound (CVM-1118) or its active metabolite CVM-1125

-

Vehicle control (e.g., DMSO)

-

Calcein AM (for visualization, optional)

-

Inverted microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

-

Preparation of Matrigel Plates:

-

Thaw Matrigel on ice overnight at 4°C.

-

Pre-chill pipette tips and a 96-well plate at -20°C for at least 30 minutes.

-

Working quickly on ice, add 50 µL of Matrigel to each well of the pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest cancer cells using standard trypsinization methods.

-

Resuspend the cells in a serum-free or low-serum medium to a final concentration of 2 x 105 cells/mL.

-

Prepare serial dilutions of this compound/CVM-1125 and the vehicle control in the same medium.

-

In separate tubes, mix the cell suspension with the different concentrations of this compound or vehicle control.

-

Carefully add 100 µL of the cell suspension/treatment mixture to each Matrigel-coated well (final cell count of 2 x 104 cells/well).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours. The optimal incubation time should be determined empirically for the specific cell line.

-

-

Visualization and Imaging:

-

After incubation, examine the wells under an inverted microscope for the formation of tube-like structures.

-

(Optional) For enhanced visualization, the cells can be stained with Calcein AM.

-

Capture images from at least three random fields of view for each well at 4x or 10x magnification.

-

-

Quantification:

-

Analyze the captured images using ImageJ with the Angiogenesis Analyzer plugin or similar software.

-

Quantify the following parameters for each condition:

-

Total tube length

-

Number of nodes/junctions

-

Number of meshes

-

-

Calculate the percentage of inhibition for each parameter relative to the vehicle control.

-

Conclusion and Future Directions

This compound represents a first-in-class therapeutic agent that effectively targets vasculogenic mimicry, a critical mechanism of tumor progression and drug resistance.[9] Its unique mechanism of action, centered on the inhibition of the TRAP1/HIF-1α signaling axis, distinguishes it from conventional anti-angiogenic therapies. The preclinical and early clinical data for this compound are promising, suggesting its potential as a valuable addition to the oncology treatment landscape.

Future research should focus on further elucidating the downstream effects of TRAP1 inhibition and exploring the potential synergistic effects of this compound with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapies. The identification of predictive biomarkers for this compound response will also be crucial for patient selection and the design of future clinical trials. As our understanding of the molecular intricacies of vasculogenic mimicry continues to grow, targeted therapies like this compound will undoubtedly play an increasingly important role in the management of aggressive cancers.

References

- 1. Molecular regulation of vasculogenic mimicry in tumors and potential tumor-target therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms and Anticancer Therapeutic Strategies in Vasculogenic Mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor vasculogenic mimicry formation as an unfavorable prognostic indicator in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of vasculogenic mimicry in hypoxic tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular mimicry: Triggers, molecular interactions and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathology & Oncology Research | CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [por-journal.com]

- 9. CVM-1118 | TaiRx, Inc. | New Drug Development [trx.com.tw]

- 10. This compound | C16H13FNO6P | CID 49840582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound immediate release (CVM-1118) / TaiRx [delta.larvol.com]

- 12. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Expression and functional significance of VE-cadherin in aggressive human melanoma cells: Role in vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. VE-Cadherin modulates β-catenin/TCF-4 to enhance Vasculogenic Mimicry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Foslinanib (CVM-1118): A Novel TRAP1 Inhibitor Targeting Vasculogenic Mimicry in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Foslinanib (CVM-1118) is a novel, orally bioavailable small molecule demonstrating significant potential in oncology. It is a phosphoric ester prodrug that is rapidly converted in vivo to its active metabolite, CVM-1125. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. A key focus is its unique ability to inhibit vasculogenic mimicry (VM), a process by which aggressive tumor cells form their own blood vessel-like networks, contributing to metastasis and drug resistance. This compound's primary molecular target is the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), leading to a cascade of events that induce cancer cell apoptosis and inhibit tumor growth. This document details the experimental protocols utilized in its evaluation and presents key quantitative data in a structured format for clarity and comparison.

Introduction

This compound (also known as TRX-818) is a 2-phenyl-4-quinolone derivative that has emerged as a promising first-in-class anti-cancer agent.[1] Its development has been driven by the need for therapies that can overcome the challenges of tumor metastasis and acquired resistance. One of the key innovations of this compound is its ability to target vasculogenic mimicry (VM), a process distinct from traditional angiogenesis.[1][2] In VM, highly aggressive cancer cells form perfusable, matrix-rich, vessel-like structures, ensuring their own blood supply and facilitating metastatic spread.[3][4] this compound is currently undergoing Phase IIa clinical trials for various malignancies, including neuroendocrine tumors and hepatocellular carcinoma.[4][5]

This guide will delve into the scientific underpinnings of this compound, from its chemical synthesis to its biological activity and clinical evaluation.

Discovery and Synthesis

This compound was identified from a series of synthetic 2-phenyl-4-quinolone analogues designed for anti-neoplastic activity.[6] The synthesis of this compound and its active metabolite, CVM-1125, has been carried out by institutions including China Medical University, Chengdu Chempartner Co., Ltd., and Formosa Laboratories, Inc.[5] While the specific, proprietary synthesis protocol for large-scale manufacturing is not publicly disclosed, a plausible synthetic route can be derived from established organic chemistry principles for the synthesis of 2-phenyl-4-quinolones.

Plausible Synthesis Pathway

The synthesis of the 2-phenyl-4-quinolone core of CVM-1125 likely involves the cyclization of a chalcone (B49325) derivative. A general representation of this synthesis is outlined below.

The final step to produce this compound (CVM-1118) involves the phosphorylation of the hydroxyl group on CVM-1125 to create the phosphate (B84403) ester prodrug.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily initiated by the inhibition of its direct molecular target, TRAP1.[5][7]

TRAP1 Inhibition and Downstream Signaling

The active metabolite of this compound, CVM-1125, directly binds to and inhibits the mitochondrial chaperone protein TRAP1.[5][8] This inhibition leads to the degradation of TRAP1 via the lysosomal pathway.[5] The downstream consequences of TRAP1 inhibition are significant and contribute to the anti-tumor activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CVM-1118 | TaiRx, Inc. | New Drug Development [trx.com.tw]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Quinolone synthesis [organic-chemistry.org]

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Foslinanib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib, also known as CVM-1118, is an orally bioavailable small molecule under investigation as a potent anti-cancer agent.[1][2] It is a phosphoric ester prodrug that is rapidly and completely metabolized to its active form, CVM-1125, following oral or intravenous administration.[3] The primary mechanism of action of this compound's active metabolite involves the inhibition of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1).[3][4] This inhibition leads to the destabilization of HIF-1α, suppressing vasculogenic mimicry (VM) and inducing apoptosis in cancer cells.[3][5] Vasculogenic mimicry is a process by which aggressive tumor cells form their own blood vessel-like networks, contributing to tumor growth and metastasis.[2] this compound is currently in Phase II clinical trials for advanced neuroendocrine tumors and hepatocellular carcinoma.[2][6] This guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for this compound and its active metabolite, CVM-1125.

Pharmacokinetics

The pharmacokinetic profile of this compound (CVM-1118) is characterized by its rapid conversion to the active metabolite, CVM-1125. Therefore, the majority of pharmacokinetic analyses focus on CVM-1125.

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice, Sprague-Dawley rats, and beagle dogs.[3]

Data Summary: Preclinical Oral Pharmacokinetics of this compound (CVM-1118) and its Active Metabolite (CVM-1125)

| Species | Compound | Dose (mg/kg) | Formulation | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

| Mouse (CD-1, male) | CVM-1118 | 30 | 9% NaHCO3 | 0.25 | 21 | - |

| CVM-1125 | 30 | 9% NaHCO3 | 0.25 | 349 | 451 |

Data sourced from supplementary materials of Shen et al. (2023).

Note: Quantitative data for rats and dogs are not yet publicly available in detail.

Clinical Pharmacokinetics

This compound has undergone Phase I and Phase IIa clinical trials in patients with advanced cancers, including neuroendocrine tumors.

Data Summary: Human Oral Pharmacokinetics of CVM-1125

| Trial Phase | Patient Population | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | T1/2 (h) |

| Phase I | Advanced Cancers | 50-800 mg daily | Dose-dependent increase | - | - |

| Phase IIa | Advanced Neuroendocrine Tumors | 200-300 mg BID | 418 (mean) | 2170 (mean) | ~2.2 |

Data from Phase I and IIa clinical trial abstracts.[1][7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies.

Preclinical Studies

Animal Models

-

Mice: Male CD-1 mice were used in the initial pharmacokinetic screening.

-

Rats: Sprague-Dawley rats were utilized for further pharmacokinetic and toxicology studies.[3]

-

Dogs: Beagle dogs were included in the preclinical pharmacokinetic evaluation.[3]

Dosing and Formulation

-

Mice: A single oral dose of 30 mg/kg of this compound was administered in a 9% sodium bicarbonate (NaHCO3) solution.

(Details on the specific formulations and dosing for rat and dog studies are not publicly available at this time.)

Sample Collection and Analysis

-

Blood samples were collected at various time points post-administration to determine the plasma concentrations of this compound and CVM-1125.

-

Analytical Method: While not explicitly detailed in the available literature for the preclinical studies, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecules in biological matrices. This typically involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.

Clinical Studies

Phase I Dose-Escalation Study

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound and to establish the recommended Phase II dose.[1]

-

Patient Population: Patients with advanced solid tumors.[1]

-

Study Design: Open-label, dose-escalation studies were conducted in the US (CVM-001) and Taiwan (CVM-002).[1]

-

Dosing: this compound capsules were administered orally, with doses ranging from 50 to 800 mg daily, in 28-day cycles.[1]

-

Pharmacokinetic Sampling: Blood samples were collected to characterize the pharmacokinetic profile. Rapid oral absorption was observed with a Tmax of less than 2 hours.[1]

Phase IIa Study (NCT03600233)

-

Objective: To investigate the efficacy and further assess the safety and pharmacokinetics of this compound in patients with advanced neuroendocrine tumors.[6][7]

-

Patient Population: Patients with advanced, well-differentiated, low or intermediate-grade neuroendocrine tumors of pancreatic, gastrointestinal, or lung origin who were refractory to standard therapy.[6]

-

Study Design: A multicenter, single-arm, open-label study.[8]

-

Dosing: Patients received oral this compound at 200 to 300 mg twice daily (BID) in 28-day cycles.[7]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were assessed, revealing rapid metabolism of CVM-1118 to its active metabolite, CVM-1125.[7]

Visualizations

Signaling Pathway of this compound's Active Metabolite (CVM-1125)

Caption: CVM-1125 inhibits TRAP1, leading to HIF-1α destabilization and apoptosis.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Caption: Workflow for preclinical oral pharmacokinetic assessment of this compound.

Logical Relationship of Pharmacokinetic Parameters to Oral Bioavailability

Caption: Relationship of Cmax, Tmax, and AUC in determining oral bioavailability.

Conclusion

This compound demonstrates favorable pharmacokinetic properties as an orally administered prodrug, with rapid conversion to its active metabolite, CVM-1125. Preclinical and clinical studies have begun to elucidate its absorption, distribution, metabolism, and excretion profile. The data gathered to date supports its continued development as a promising anti-cancer therapeutic, particularly for its novel mechanism of inhibiting vasculogenic mimicry. Further publication of detailed pharmacokinetic data from preclinical studies in rats and dogs, as well as comprehensive results from ongoing Phase II clinical trials, will be crucial for a complete understanding of this compound's clinical pharmacology and for optimizing its therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. CVM-1118 | TaiRx, Inc. | New Drug Development [trx.com.tw]

- 3. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TaiRx's New Drug CVM-1118 Granted Orphan Drug Designation for Pancreatic Neuroendocrine Tumors (PNETs), Securing Seven Years of Market Exclusivity in the U.S. | TaiRx, Inc. | New Drug Development [trx.com.tw]

- 5. Promising results for novel antiangiogenic agents for NETS [dailyreporter.esmo.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. enets.org [enets.org]

Preclinical Profile of Foslinanib (CVM-1118) in Neuroendocrine Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118) is an investigational small molecule therapeutic agent that has demonstrated potential in the treatment of various solid tumors, including neuroendocrine tumors (NETs). It is a prodrug that is rapidly metabolized to its active form, CVM-1125. This compound is classified as a Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) inhibitor. TRAP1, a mitochondrial chaperone protein, is implicated in the regulation of cellular metabolism and survival, and its inhibition represents a novel therapeutic strategy in oncology. This document provides a comprehensive overview of the available preclinical data for this compound in the context of neuroendocrine tumors, with a focus on its mechanism of action, available in vitro and in vivo data, and relevant experimental protocols.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the mitochondrial chaperone TRAP1.[1][2] This inhibition disrupts mitochondrial homeostasis, leading to a cascade of downstream effects that collectively contribute to its anti-tumor activity. The key mechanistic consequences of TRAP1 inhibition by this compound's active metabolite, CVM-1125, include:

-

Induction of Apoptosis: By targeting TRAP1, this compound promotes programmed cell death in cancer cells.[1][2]

-

Inhibition of Tumor Growth: Preclinical studies have indicated that this compound can significantly inhibit the proliferation of tumor cells.[3]

-

Suppression of Vasculogenic Mimicry (VM): this compound has been shown to inhibit the formation of de novo vascular networks by aggressive cancer cells, a process distinct from traditional angiogenesis.[3][4] This is particularly relevant as VM has been observed in mouse models of pancreatic neuroendocrine tumors.[1]

-

Destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): TRAP1 inhibition by CVM-1125 leads to a reduction in cellular succinate (B1194679) levels, which in turn destabilizes HIF-1α, a key transcription factor involved in tumor progression and angiogenesis.[1][2]

Signaling Pathway

The proposed signaling pathway for this compound's anti-tumor activity is initiated by the binding of its active metabolite, CVM-1125, to TRAP1 in the mitochondria. This interaction leads to the degradation of TRAP1, disrupting the mitochondrial chaperone function. The subsequent reduction in succinate levels leads to the destabilization of HIF-1α. The loss of HIF-1α activity, coupled with the induction of mitochondrial apoptosis, culminates in the inhibition of tumor cell growth, proliferation, and vasculogenic mimicry.

Preclinical Data

While press releases from TaiRx, the developer of this compound, have stated that the drug demonstrated "significant anticancer activity in preclinical PNET animal models," specific quantitative data from these studies are not extensively available in the public domain.[3] The majority of published preclinical data focuses on other tumor types.

In Vitro Studies

Quantitative data on the efficacy of this compound and its active metabolite, CVM-1125, in specific neuroendocrine tumor cell lines such as BON-1 or QGP-1 have not been identified in publicly accessible literature. However, data from other cancer cell lines provide an indication of its potency.

Table 1: In Vitro Cytotoxicity of this compound (CVM-1118) and its Active Metabolite (CVM-1125) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) - CVM-1118 | IC50 (nM) - CVM-1125 |

| A549 | Lung Cancer | <50 | <50 |

| DU-145 | Prostate Cancer | <50 | <50 |

| HT-29 | Colon Cancer | <50 | <50 |

| MDA-MB-231 | Breast Cancer | <50 | <50 |

| COLO 205 | Colon Cancer | <50 | <50 |

| SK-OV-3 | Ovarian Cancer | <50 | <50 |

| U-87 MG | Glioblastoma | <50 | <50 |

| C8161 | Melanoma | <50 | <50 |

| PC-3 | Prostate Cancer | <50 | <50 |

| Source: Data extrapolated from studies on various cancer cell lines, indicating potent cytotoxicity with IC50 values generally below 50 nM.[5] |

In Vivo Studies

Detailed preclinical data from PNET animal models are not publicly available. However, a study in an orthotopic HCT-116 colorectal cancer mouse xenograft model provides insight into the potential experimental design and efficacy of this compound in vivo.

Table 2: In Vivo Efficacy of this compound (CVM-1118) in an Orthotopic HCT-116 Colorectal Cancer Xenograft Model

| Treatment Group | Administration Route | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 43) |

| Vehicle | Oral | - | 1139 ± 580 |

| CVM-1118 | Oral | 20 | 1591 ± 747 |

| CVM-1118 | Oral | 50 | 722 ± 595 |

| CVM-1118 | Oral | 100 | 475 ± 415 |

| CVM-1118 | Intravenous | 20 | 670 ± 447 |

| Source: Data from a study in a colorectal cancer model, demonstrating a dose-dependent inhibition of tumor growth with oral administration.[6] |

Experimental Protocols

Detailed experimental protocols for preclinical studies of this compound specifically in neuroendocrine tumors are not available in the public literature. The following are generalized methodologies based on published studies in other cancer types that would be applicable to the study of this compound in NETs.

In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or CVM-1125 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's protocol.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) value.

Western Blot Analysis

Used to detect changes in protein expression levels, such as TRAP1 and HIF-1α, following drug treatment.

-

Protein Extraction: NET cells are treated with this compound or vehicle control for a specified time, after which cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-TRAP1, anti-HIF-1α, and a loading control like anti-β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: Human neuroendocrine tumor cells (e.g., BON-1) are subcutaneously or orthotopically injected into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally or intravenously at various doses, while the control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Tumor growth inhibition is calculated.

Conclusion and Future Directions

This compound (CVM-1118) is a promising therapeutic candidate for neuroendocrine tumors, primarily through its unique mechanism of TRAP1 inhibition. While high-level statements confirm its preclinical activity in PNET models, the public availability of detailed quantitative data and specific experimental protocols remains limited. The data from other cancer types suggest potent anti-tumor effects at nanomolar concentrations. As this compound progresses through clinical trials for neuroendocrine tumors, the publication of comprehensive preclinical data will be crucial for the scientific community to fully understand its therapeutic potential and to inform the design of future studies. Further research is warranted to elucidate the specific effects of this compound on various subtypes of neuroendocrine tumors and to identify potential biomarkers of response.

References

- 1. Study of CVM-1118 for Patients With Advanced Neuroendocrine Tumors [ctv.veeva.com]

- 2. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TaiRx's New Drug CVM-1118 Granted Orphan Drug Designation for Pancreatic Neuroendocrine Tumors (PNETs), Securing Seven Years of Market Exclusivity in the U.S. | TaiRx, Inc. | New Drug Development [trx.com.tw]

- 4. CVM-1118 | TaiRx, Inc. | New Drug Development [trx.com.tw]

- 5. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathology & Oncology Research | CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [por-journal.com]

The Impact of Foslinanib on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (CVM-1118) is a novel, orally bioavailable small molecule demonstrating significant potential in oncology by targeting the tumor microenvironment (TME). Its primary mechanism of action involves the inhibition of vasculogenic mimicry (VM), a process whereby aggressive tumor cells form their own vascular networks, contributing to tumor growth, metastasis, and resistance to conventional anti-angiogenic therapies.[1][2] This technical guide provides an in-depth analysis of this compound's effects on the TME, focusing on its molecular mechanism, preclinical efficacy, and clinical trial data. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem comprising tumor cells, stromal cells, immune cells, blood vessels, and the extracellular matrix.[3] This intricate network plays a crucial role in tumor progression, and targeting its components has emerged as a promising therapeutic strategy. A key feature of aggressive tumors is their ability to establish a blood supply through angiogenesis. However, some tumors can also form vessel-like structures independently of endothelial cells through vasculogenic mimicry (VM). VM is associated with high tumor grade, metastasis, and poor prognosis. This compound is a first-in-class investigational drug that directly targets the formation of these VM channels.[4]

Mechanism of Action: Inhibition of the TRAP1-HIF-1α Signaling Axis

This compound is a prodrug that is rapidly converted to its active metabolite, CVM-1125, upon oral administration.[5] The primary molecular target of CVM-1125 is the mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[6][7]

The binding of CVM-1125 to TRAP1 initiates a cascade of events that disrupts the tumor's ability to thrive in the hypoxic conditions characteristic of the TME:

-

TRAP1 Inhibition: CVM-1125 directly binds to and reduces the protein levels of TRAP1.[6][7]

-

Reduced Succinate (B1194679) Levels: Inhibition of TRAP1 leads to a decrease in cellular succinate levels.[6][7] In various cancer cell lines, treatment with 100 nM CVM-1125 for 72 hours resulted in a significant reduction in succinate levels.[5]

-

Destabilization of HIF-1α: The reduction in succinate levels leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is crucial for tumor cell adaptation to hypoxia.[6][7]

-

Downregulation of VM-Associated Genes: The destabilization of HIF-1α results in the downregulation of genes that are critical for the formation of VM channels, including Nodal, VEGF-A, VEGFR1, EphA2, and Twist1.[5]

This multi-step process ultimately leads to the inhibition of VM, induction of cancer cell apoptosis, and cell cycle arrest at the G2/M phase.[6][7]

Signaling Pathway Diagram

References

- 1. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

CVM-1118: A Novel TRAP1 Inhibitor for Hepatocellular Carcinoma Therapy

A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CVM-1118 (Foslinanib) is a novel, orally bioavailable small molecule demonstrating significant potential as a therapeutic agent for hepatocellular carcinoma (HCC). This 2-phenyl-4-quinolone derivative acts as a potent anti-cancer agent through a multi-faceted mechanism of action primarily centered on the inhibition of the mitochondrial chaperone, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1] Preclinical studies have elucidated its ability to induce cancer cell apoptosis, trigger cell cycle arrest, and inhibit vasculogenic mimicry (VM), a critical pathway for tumor progression and metastasis.[1][2] This document provides a comprehensive technical overview of CVM-1118, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced disease. The development of novel targeted therapies is crucial to improving patient outcomes. CVM-1118, a phosphoric ester, is rapidly and completely metabolized to its active form, CVM-1125, following administration.[1] This active metabolite has shown potent cytotoxic and growth-inhibitory effects across a broad range of cancer cell lines at nanomolar concentrations.[1] Notably, TRAP1, the primary target of CVM-1125, is highly expressed in various human tumors, including HCC, and its overexpression is correlated with poor survival.[1] CVM-1118 is currently under investigation in Phase 2a clinical trials for advanced HCC.[2][3]

Mechanism of Action

The anti-tumor activity of CVM-1118 is mediated by its active metabolite, CVM-1125, which directly binds to and inhibits TRAP1.[1] This interaction triggers a cascade of downstream events culminating in cancer cell death and the inhibition of tumor neovascularization.

TRAP1 Inhibition and Downstream Signaling

CVM-1125 binding to TRAP1 leads to the lysosomal degradation of the TRAP1 protein.[2] This degradation disrupts mitochondrial homeostasis and key metabolic pathways within the cancer cell. Specifically, the reduction in TRAP1 levels leads to a decrease in cellular succinate, which in turn destabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][2] The destabilization of HIF-1α is a critical event, as HIF-1α is a master regulator of tumor adaptation to hypoxia and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism.[4]

Induction of Apoptosis and Cell Cycle Arrest

By targeting TRAP1 and destabilizing HIF-1α, CVM-1118 effectively induces mitochondrial apoptosis.[1] Furthermore, experimental data has demonstrated that CVM-1118 can cause cell cycle arrest at the G2/M phase, further contributing to its anti-proliferative effects.[1][2]

Inhibition of Vasculogenic Mimicry

A key and distinguishing feature of CVM-1118 is its potent inhibition of vasculogenic mimicry (VM).[1] VM is a process by which aggressive cancer cells form their own de novo vascular networks, independent of traditional endothelial cell-driven angiogenesis.[1] This contributes to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies.[1] CVM-1118 has been shown to disrupt VM formation both in vitro and in vivo.[1][2]

Preclinical Data

The anti-cancer efficacy of CVM-1118 and its active metabolite, CVM-1125, has been demonstrated in a variety of preclinical models.

In Vitro Cytotoxicity

Both CVM-1118 and CVM-1125 exhibit potent cytotoxicity against a panel of human cancer cell lines, with IC50 values generally below 50 nM.[2]

| Cell Line | Cancer Type | CVM-1118 IC50 (nM) | CVM-1125 IC50 (nM) |

| A549 | Non-Small Cell Lung | < 50 | < 50 |

| DU-145 | Prostate | < 50 | < 50 |

| HT-29 | Colorectal | < 50 | < 50 |

| MDA-MB-231 | Breast | < 50 | < 50 |

| Mia PaCa-2 | Pancreatic | < 50 | < 50 |

| U118MG | Glioblastoma | < 50 | < 50 |

| MDA-MB-435 | Melanoma | < 50 | < 50 |

| NCI-ADR-RES | Ovarian | < 50 | < 50 |

| SK-N-MC | Neuroblastoma | < 50 | < 50 |

| Data synthesized from Shen et al., 2023.[1][2] |

In Vivo Tumor Growth Inhibition

In an orthotopic mouse xenograft model using the human HCT-116 colorectal cancer cell line, oral administration of CVM-1118 resulted in a dose-dependent inhibition of tumor growth.[2] At the end of the 28-day treatment period, a significant reduction in tumor volume was observed in the CVM-1118 treated groups compared to the vehicle control.[2]

| Treatment Group | Dose | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 43) |

| Vehicle Control | - | Oral, daily | ~1200 ± 200 |

| CVM-1118 | 20 mg/kg | Oral, daily | ~800 ± 150 |

| CVM-1118 | 50 mg/kg | Oral, daily | ~600 ± 100 |

| CVM-1118 | 100 mg/kg | Oral, daily | ~400 ± 80 |

| CVM-1118 | 20 mg/kg | IV, every 2 days (7 times) | ~700 ± 120** |

| p < 0.05, **p < 0.01 vs. vehicle. Data are approximate values based on graphical representation in Shen et al., 2023.[2] |

In Vivo Inhibition of Vasculogenic Mimicry

Immunohistochemical analysis of tumor tissues from the HCT-116 xenograft model revealed that CVM-1118 significantly reduced the formation of VM channels.[2] The number of CD31-negative/RBC-positive channels was reduced by approximately 85% in the 100 mg/kg CVM-1118 treatment group compared to the vehicle control.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of CVM-1118.

Cell Culture

-

Cell Lines: A549, DU-145, HT-29, MDA-MB-231, Mia PaCa-2, and U118MG cells were cultured in DMEM supplemented with 10% FCS.[1]

-

Cell Lines: MDA-MB-435 and NCI-ADR-RES cells were cultured in RPMI-1640 supplemented with 10% FCS.[1]

-

Cell Line: SK-N-MC cells were cultured in MEM supplemented with 10% FCS.[1]

Cytotoxicity Assay

Cell viability was determined using the Alamar Blue assay.[1] Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of CVM-1118 or CVM-1125 for 72 hours. Alamar Blue reagent was added, and after a 4-hour incubation, fluorescence was measured at 590 nm. IC50 values were calculated using a variable slope sigmoidal response fitting model in GraphPad Prism.[1]

In Vitro Vasculogenic Mimicry Assay

Aggressive human melanoma (C8161) cells were seeded at a density of 1.0 × 10^5 cells per well onto 3D polymerized LDEV-free Matrigel in 12-well plates.[2] The cells were treated with various concentrations of CVM-1118 or vehicle control. After 24 hours, the formation of tubular networks was observed and photographed.[2]

Orthotopic HCT-116 Mouse Xenograft Study

This study was conducted in accordance with institutional and national guidelines.[2] HCT-116 cells were inoculated into mice. When tumors reached approximately 100 mm³, treatment was initiated.[2] The treatment groups included a vehicle control and CVM-1118 administered orally at 20, 50, and 100 mg/kg daily for 28 days, as well as an intravenous administration group.[2] Tumor volumes were measured at the end of the study.[2] For VM analysis, tumor tissues were excised and subjected to immunohistochemical staining with an anti-human CD31 antibody to differentiate between endothelial-lined vessels and VM channels.[2]

Pharmacogenomic Biomarkers

Whole Genome CRISPR Knock-Out Screening has identified potential pharmacogenomic biomarkers associated with sensitivity to CVM-1118.[1][2] Loss-of-function mutations in STK11 and NF2 were found to confer higher sensitivity to the drug.[1][2] This suggests that patients with tumors harboring these mutations may derive greater benefit from CVM-1118 therapy, offering a potential patient selection strategy for future clinical trials.[1][2]

Clinical Development

CVM-1118 is currently being evaluated in Phase 2a clinical trials for patients with unresectable advanced hepatocellular carcinoma.[3][5][6] One trial is investigating CVM-1118 in combination with sorafenib, a multi-kinase inhibitor.[7] Another ongoing trial is assessing the safety and efficacy of CVM-1118 in combination with the immune checkpoint inhibitor nivolumab (B1139203) in patients who have progressed on prior systemic therapies.[5][6][8]

Conclusion

CVM-1118 represents a promising novel therapeutic agent for the treatment of hepatocellular carcinoma. Its unique mechanism of action, centered on the inhibition of TRAP1, leads to a multifaceted anti-tumor response that includes the induction of apoptosis, cell cycle arrest, and the potent inhibition of vasculogenic mimicry. The identification of potential pharmacogenomic biomarkers may further refine its clinical application. Ongoing clinical trials will be instrumental in defining the role of CVM-1118 in the evolving landscape of HCC treatment.

References

- 1. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathology & Oncology Research | CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [por-journal.com]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. CVM-1118 in Combination With Nivolumab for Unresectable Advanced Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. CVM-1118: A potent oral anti-vasculogenic mimicry (VM) agent in combination with nivolumab in patients with unresectable advanced hepatocellular carcinoma (HCC)—A phase IIa study. - ASCO [asco.org]

Foslinanib: A Technical Overview of its Chemical Structure, Properties, and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (CVM-1118) is an orally bioavailable, small molecule quinoline (B57606) derivative under investigation as a potent anti-cancer agent.[1][2] It functions as a prodrug, rapidly converting to its active metabolite, CVM-1125, which targets the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1).[3][4] This inhibition disrupts mitochondrial function, leading to apoptosis, and uniquely, interferes with vasculogenic mimicry (VM), a process exploited by aggressive tumors to form their own blood supply channels.[2][3][5] This document provides a detailed examination of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Physicochemical Properties

This compound is a synthetic 2-phenyl-4-quinolone derivative.[3] The presence of a phosphate (B84403) ester enhances its bioavailability.[6]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate[7] |

| SMILES | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O[7] |

| Molecular Formula | C16H13FNO6P[7][8][9][10] |

| CAS Number | 1256037-60-1 (Free Acid)[7][11] |

| Synonyms | CVM-1118, TRX-818[5][7][11] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 365.25 g/mol [7][10] |

| Melting Point | 179-181 °C[9] |

| pKa | 1 ± 0.10 (Predicted)[9] |

| Density | 1.527 ± 0.06 g/cm³ (Predicted)[9] |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly and completely dephosphorylated in vivo to its active metabolite, CVM-1125.[3][4] CVM-1125 exerts its anti-cancer effects primarily by targeting the mitochondrial protein TRAP1.[3][12]

The key mechanisms include:

-

Induction of Apoptosis : By binding to and reducing the protein levels of TRAP1, CVM-1125 induces mitochondrial-mediated apoptosis.[3][5]

-

Inhibition of Vasculogenic Mimicry (VM) : CVM-1125 inhibits the formation of vascular-like channels by aggressive cancer cells, a process distinct from traditional angiogenesis.[2][3][6] This is achieved by impeding downstream signaling from TRAP1, which leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and a reduction in cellular succinate (B1194679) levels.[3][4][13]

-

Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[3][14]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound (CVM-1118).

Preclinical and Clinical Efficacy

This compound has demonstrated significant anti-cancer activity in a broad range of preclinical models and is currently in Phase 2 clinical development.[3][7]

In Vitro Cytotoxicity

The active metabolite, CVM-1125, has shown potent growth inhibitory and cytotoxic effects at nanomolar concentrations across the NCI-60 panel of human cancer cell lines.[3][4][14]

| Cell Line | Cancer Type | IC50 (nM) of CVM-1125 |

| A549 | Non-Small Cell Lung | < 50 |

| DU-145 | Prostate | < 50 |

| HT-29 | Colon | < 50 |

| MDA-MB-231 | Breast | < 50 |

| Mia PaCa-2 | Pancreatic | < 50 |

| U118MG | Glioblastoma | < 50 |

| MDA-MB-435 (M14) | Melanoma | < 50 |

| NCI-ADR-RES | Ovarian (Resistant) | < 50 |

| SK-N-MC | Neuroblastoma | < 50 |

| (Data extracted from a study where both CVM-1118 and CVM-1125 showed IC50 values below 50 nM in all tested lines)[3] |

Clinical Trials

This compound is under investigation in a Phase 2a clinical trial for patients with advanced neuroendocrine tumors (NCT03600233).[7] In February 2025, it was reported that in a Phase II trial, the drug showed a favorable safety profile and extended progression-free survival in patients with pancreatic neuroendocrine tumors (PNETs).[12] Consequently, the U.S. FDA granted this compound Orphan Drug Designation for the treatment of PNETs on January 31, 2025.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the concentration of this compound or its active metabolite required to inhibit cancer cell growth by 50% (IC50).

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Calf Serum (FCS).[3]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of CVM-1118 or CVM-1125 for a specified period (e.g., 48-72 hours).

-

Assay: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

-

Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 values.

-

Caption: General workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Methodology:

-

Treatment: Cancer cells (e.g., HT-29) are treated with varying concentrations of CVM-1118 (e.g., 10 nM, 100 nM) or vehicle control for 48 hours.[3]

-

Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase.

-

Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence signals are used to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[3]

-

Target Identification via Nematic Protein Organization Technique (NPOT)

-

Objective: To identify the direct binding target of the active metabolite, CVM-1125.

-

Methodology: This proprietary technique, performed by Inoviem Scientific, is based on the Kirkwood-Buff theory of molecular crowding.[3]

-

Sample Preparation: Lysates from cancer cell lines (e.g., COLO205, MCF7) and primary human tumor tissues are used.[3]

-

Interaction Assay: The drug (CVM-1125) is introduced into the cell lysates, and changes in protein aggregation and organization are measured.

-

Target Identification: The specific protein that CVM-1125 interacts with is isolated and identified using mass spectrometry. This process identified TRAP1 as the primary binding target.[3][14]

-

Western Blot Analysis

-

Objective: To measure the changes in protein expression levels following drug treatment.

-

Methodology:

-

Treatment: Cells are treated with CVM-1118 for specified time points (e.g., 1, 4, 8, 24 hours).[13]

-

Lysis: Cells are lysed to extract total protein.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRAP1, Smad2, Phospho-Smad2) and a loading control (e.g., β-actin).[13]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

-

Conclusion

This compound is a promising anti-cancer agent with a novel, dual mechanism of action that involves inducing mitochondrial apoptosis and inhibiting vasculogenic mimicry through the targeting of TRAP1. Its oral bioavailability and potent activity at nanomolar concentrations in preclinical models have supported its advancement into clinical trials, where it continues to show potential as a new therapeutic option for difficult-to-treat cancers, particularly neuroendocrine tumors. The ongoing research and clinical studies will further elucidate its full therapeutic potential and identify patient populations most likely to benefit from this innovative treatment.

References

- 1. This compound - TaiRx - AdisInsight [adisinsight.springer.com]

- 2. Facebook [cancer.gov]

- 3. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathology & Oncology Research | CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [por-journal.com]

- 5. This compound (TRX-818, CVM-1118) | TRAP1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. This compound | C16H13FNO6P | CID 49840582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound [chembk.com]

- 10. GSRS [precision.fda.gov]

- 11. medkoo.com [medkoo.com]

- 12. TaiRx's New Drug CVM-1118 Granted Orphan Drug Designation for Pancreatic Neuroendocrine Tumors (PNETs), Securing Seven Years of Market Exclusivity in the U.S. | TaiRx, Inc. | New Drug Development [trx.com.tw]

- 13. researchgate.net [researchgate.net]

- 14. CVM-1118 (this compound), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Spectrum of Foslinanib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (also known as CVM-1118) is an orally bioavailable, small molecule investigational drug with a promising anti-tumor profile. This technical guide provides a comprehensive overview of the anti-tumor spectrum of this compound, detailing its mechanism of action, preclinical efficacy across various cancer models, and available clinical trial data. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel agent. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted anti-cancer activity.

Introduction

This compound is a synthetic 2-phenyl-4-quinolone derivative that has demonstrated potent anti-neoplastic and anti-vasculogenic mimicry (VM) activities.[1][2][3] Its primary mechanism of action involves the targeting of the mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[4][5] By inhibiting TRAP1, this compound triggers a cascade of downstream effects, ultimately leading to cancer cell apoptosis, inhibition of tumor growth, and suppression of VM, a process implicated in tumor metastasis and drug resistance.[2][4] The active metabolite of this compound, CVM-1125, has been shown to exhibit significant growth inhibitory and cytotoxic effects at nanomolar concentrations across a broad range of human cancer cell lines.[4][6]